molecular formula C12H10ClNO2S B1332494 4-chloro-N-phenylbenzenesulfonamide CAS No. 7454-47-9

4-chloro-N-phenylbenzenesulfonamide

Cat. No.: B1332494
CAS No.: 7454-47-9
M. Wt: 267.73 g/mol
InChI Key: ISOSXVUVKUIPHF-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide Chemistry Research

Historical Perspectives and Academic Significance of Sulfonamides

The journey of sulfonamides began in the early 20th century, marking a pivotal moment in medicinal chemistry. Initially developed for the dye industry, their remarkable antibacterial properties were discovered by Gerhard Domagk, who observed the effects of a sulfonamide dye, Prontosil, against bacterial infections. openaccesspub.orghuvepharma.com This breakthrough led to the development of the first generation of systemic antibiotics and earned Domagk the Nobel Prize in 1939. openaccesspub.org The subsequent "sulfa craze" saw the proliferation of numerous sulfonamide derivatives, which were instrumental during World War II for treating wounded soldiers. openaccesspub.orghuvepharma.com

The academic significance of sulfonamides extends beyond their antimicrobial applications. They have become a "magic group" in drug discovery, serving as a core structure for developing drugs with a wide array of biological activities. openaccesspub.orgajchem-b.com This includes treatments for conditions like type 2 diabetes, with the development of sulfonylureas, and various other therapeutic areas. openaccesspub.org The versatility of the sulfonamide functional group (R-SO2-NH-R') allows for extensive chemical modifications, leading to thousands of derivatives with diverse pharmacological profiles. ajchem-b.com

Evolution of Research Interests in Benzenesulfonamide (B165840) Derivatives

Research into benzenesulfonamide derivatives has evolved significantly from its initial focus on antibacterial agents. Today, these compounds are investigated for a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. ajchem-b.comfrontiersin.org Scientists are exploring their potential to inhibit enzymes like carbonic anhydrase, which is implicated in glaucoma and certain cancers. ajchem-b.commdpi.comrsc.org

Modern research often involves the synthesis of novel benzenesulfonamide derivatives through various chemical reactions, such as palladium-mediated amidation and visible light-induced coupling. frontiersin.orgmdpi.com These studies aim to create compounds with enhanced efficacy and specificity for their biological targets. For instance, recent research has focused on developing benzenesulfonamide derivatives as anti-hepatic fibrosis agents and for their potential in treating metabolic disorders. mdpi.comnih.gov The structure-activity relationship (SAR) of these derivatives is a key area of investigation, helping researchers to understand how chemical modifications influence their biological effects. nih.gov

Scope and Academic Relevance of 4-Chloro-N-phenylbenzenesulfonamide

Foundational Studies and Initial Characterization

This compound, with the chemical formula C12H10ClNO2S, has been a subject of foundational chemical research. nih.govnih.gov Early studies focused on its synthesis and characterization. A common method for its preparation involves the reaction of 4-chlorobenzenesulfonyl chloride with aniline (B41778). nih.gov The resulting compound is then purified through recrystallization. nih.gov

The structural properties of this compound have been extensively studied using techniques such as X-ray crystallography, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov X-ray diffraction studies have revealed detailed information about its molecular geometry, including bond lengths and angles, and how the molecules are arranged in the crystal lattice. nih.gov These studies have shown that the molecule exhibits specific torsion angles and that the benzene (B151609) rings are tilted relative to each other. nih.gov

Role as a Model Compound in Arylsulfonamide Investigations

Due to its well-defined structure and the presence of key functional groups, this compound serves as a valuable model compound in the broader investigation of arylsulfonamides. nih.gov Researchers use it as a reference to study the effects of substituents on the structural and electronic properties of this class of compounds. nih.gov

By comparing the crystal structure of this compound with its derivatives, scientists can understand how different chemical groups influence molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.gov For example, studies have compared the torsion angles and the tilt between the benzene rings in this compound with those in its chloro-substituted analogues. nih.gov This comparative approach is crucial for designing new arylsulfonamide derivatives with specific desired properties for various applications, from materials science to medicinal chemistry.

Compound Information Table

Compound NameChemical Formula
This compoundC12H10ClNO2S
4-chlorobenzenesulfonyl chlorideC6H4Cl2O2S
AnilineC6H7N
ProntosilC12H13N5O2S
4-chloro-N-(2-chlorophenyl)-benzenesulfonamideC12H9Cl2NO2S
4-chloro-N-(3-chlorophenyl)-benzenesulfonamideC12H9Cl2NO2S
4-chloro-N-(2-methylbenzoyl)-benzenesulfonamide monohydrateC14H12ClNO3S·H2O
4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrateC14H12ClNO3S·H2O
4-chloro-N-(4-chlorobenzoyl)benzenesulfonamideC13H9Cl2NO3S
4-Amino-N-phenylbenzenesulfonamideC12H12N2O2S
4-chloro-N-ethyl-N-phenylbenzenesulfonamideC14H14ClNO2S
N-(4-chlorophenyl)benzenesulfonamideC12H10ClNO2S

Physicochemical Properties of this compound

PropertyValue
Molecular Weight267.73 g/mol
Molecular FormulaC12H10ClNO2S
XLogP32.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Topological Polar Surface Area54.6 Ų
Heavy Atom Count17
CAS Number7454-47-9

Data sourced from PubChem. nih.gov

Crystallographic Data for this compound

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.206 (1)
b (Å)10.900 (1)
c (Å)13.461 (2)
α (°)68.19 (1)
β (°)87.64 (2)
γ (°)67.08 (1)
Volume (ų)1271.1 (3)
Z4

Data from a 2011 study published in Acta Crystallographica Section E. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOSXVUVKUIPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354207
Record name 4-chloro-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7454-47-9
Record name 4-chloro-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Chloro N Phenylbenzenesulfonamide

Established Synthetic Routes to 4-Chloro-N-phenylbenzenesulfonamide

The synthesis of N-arylsulfonamides, including this compound, is a cornerstone of medicinal and synthetic chemistry. These compounds are traditionally formed by the reaction of an amine with a sulfonyl chloride.

Synthesis from 4-Chlorobenzenesulfonyl Chloride and Aniline (B41778)

The most common and direct method for preparing this compound involves the condensation reaction between 4-chlorobenzenesulfonyl chloride and aniline. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center.

The sulfonylation of primary amines like aniline with aryl sulfonyl chlorides is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. Various bases and solvents can be employed to optimize the reaction, with yields often being quantitative under the right conditions.

Commonly used bases include organic amines such as pyridine (B92270) or triethylamine (TEA), or inorganic bases like potassium carbonate. cbijournal.com For instance, studies have shown that using pyridine as a base at temperatures ranging from 0-25°C can lead to a 100% yield when reacting aniline with sulfonyl chlorides. cbijournal.com Another approach involves using TEA as a base in a solvent like tetrahydrofuran (THF). In a typical procedure, TEA is added to a solution of aniline in THF in an ice bath, followed by the dropwise addition of the benzenesulfonyl chloride, with the reaction proceeding at room temperature for several hours. cbijournal.com

The choice of solvent is also critical. Diethyl ether has been used as a solvent for the reaction between aniline and benzenesulfonyl chloride at 0°C, resulting in an 85% yield of the corresponding N-phenylbenzenesulfonamide. cbijournal.com The optimization of these conditions—choice of base, solvent, temperature, and reaction time—is crucial for maximizing yield and purity.

Table 1: Optimization of Reaction Conditions for N-Arylsulfonamide Synthesis

Base Solvent Temperature (°C) Yield (%) Reference
Pyridine Not specified 0-25 100 cbijournal.com
Triethylamine (TEA) Tetrahydrofuran (THF) Room Temp 86 cbijournal.com
Triethylamine (TEA) Diethyl Ether 0 85 cbijournal.com

Following the reaction, the crude this compound must be purified to remove unreacted starting materials, the hydrochloride salt of the base, and any side products. The purification strategy depends on the physical state of the product (solid or oil) and the nature of the impurities. rochester.edu

Common purification methods include:

Crystallization/Recrystallization : This is a primary technique for purifying solid compounds. rochester.eduwikipedia.org The crude product is dissolved in a suitable hot solvent in which it is soluble, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. wikipedia.org The choice of solvent is critical for achieving high purity and recovery. ijddr.in

Filtration : After crystallization, the purified solid is separated from the solvent (mother liquor) by filtration. wikipedia.org The solid is typically washed with a small amount of cold solvent to remove any remaining impurities.

Column Chromatography : For compounds that are difficult to crystallize or when isomers are present, column chromatography is a powerful purification method. rochester.edu The crude mixture is passed through a column of adsorbent material (like silica gel), and different components are separated based on their polarity.

Trituration : This technique is useful for removing highly soluble impurities from a solid product by washing it with a solvent in which the desired product is insoluble. wikipedia.orgijddr.in

Yields for the synthesis of N-arylsulfonamides from sulfonyl chlorides and anilines are generally reported to be good to excellent, often in the range of 85-100%, provided the reaction and purification are optimized. cbijournal.com Laboratory-scale reactions for similar sulfonamides have reported yields of 85–88% with purity greater than 98%.

Iron-Promoted Reactions for N-Arylsulfonamide Synthesis

More recent advancements in synthetic methodology have focused on developing more environmentally benign and cost-effective routes to N-arylsulfonamides. Iron-promoted reactions have emerged as a promising alternative, utilizing readily available starting materials.

In the context of iron-promoted synthesis, the activation of the sulfonyl halide is a key step. While the detailed mechanism can vary, in reactions involving iron as a promoter or catalyst, the metal can facilitate the reductive coupling process. For instance, in the reaction of nitroarenes with acyl chlorides, it is proposed that ferrous powder activates the acyl chloride to produce a benzoyl radical. semanticscholar.org A similar activation pathway can be considered for sulfonyl chlorides, where iron facilitates the subsequent reaction with a nitrogen source.

A notable iron-promoted protocol allows for the synthesis of N-arylsulfonamides from commercially available nitroarenes and sulfonyl chlorides in an aqueous medium. rsc.org This method is particularly attractive as it uses inexpensive and non-toxic starting materials and avoids the use of genotoxic aromatic amines. organic-chemistry.orgtandfonline.com

In this transformation, iron dust serves as the sole reductant. rsc.org The reaction proceeds by coupling the sulfonyl chloride with the nitroarene, which is reduced by the iron in the aqueous environment. This process can be performed on a large scale and provides moderate to excellent yields of the corresponding N-arylsulfonamides. rsc.org This approach represents a significant step forward in the sustainable synthesis of this important class of compounds.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-Chlorobenzenesulfonyl Chloride
Aniline
Pyridine
Triethylamine (TEA)
Potassium Carbonate
Tetrahydrofuran (THF)
Diethyl Ether
N-phenylbenzenesulfonamide
Sodium Hydroxide
Hydrochloric Acid
Nitroarenes

Palladium-Catalyzed Reductive Coupling Reactions

A significant advancement in the synthesis of N-arylsulfonamides, including this compound, is the development of a one-step direct reductive coupling reaction. nih.govrsc.org This method utilizes nitroarenes as the nitrogen source and sodium arylsulfinates, which act as both a coupling partner and a reductant. nih.govacs.org

Nitroarene and Sodium Arylsulfinate Substrates

The synthesis of N-arylsulfonamides through this palladium-catalyzed methodology involves the reaction between nitroarenes and sodium arylsulfinates. nih.gov Readily available nitroarenes serve as the amino source, while sodium arylsulfinates function as the sulfonyl source and the reducing agent in the reaction. nih.govacs.org This approach provides a direct route to the desired sulfonamide products, bypassing the need for pre-functionalized starting materials. nih.gov The reaction proceeds via the formation of nitrosoarene and N-sulfonyl hydroxylamine intermediates. nih.gov

Catalytic Systems and Reaction Efficacy

The efficacy of this reductive coupling reaction is largely attributed to the use of an inexpensive and efficient palladium on carbon (Pd/C) catalyst. nih.govrsc.org This catalytic system demonstrates high efficiency with low catalyst loading and exhibits good tolerance to a variety of functional groups. nih.gov Notably, the reaction proceeds without the need for additional ligands or reductants, making it a more streamlined and atom-economical process. nih.govrsc.org This method is highlighted by its facile and mild reaction conditions, enabling the efficient synthesis of a range of functionalized N-arylsulfonamides from readily available substrates. nih.gov

Catalyst SystemSubstratesKey FeaturesReference
Palladium on Carbon (Pd/C)Nitroarenes and Sodium ArylsulfinatesOne-step direct reaction, no additional reductants or ligands needed, high efficiency, good functional group tolerance. nih.govrsc.org
Table 1: Overview of Palladium-Catalyzed Reductive Coupling for N-Arylsulfonamide Synthesis.

Electrochemical Synthesis Approaches

Electrochemical methods offer a novel and green alternative for the synthesis of sulfonamides. These techniques can proceed under catalyst-free conditions, often utilizing water as a solvent, which aligns with the principles of sustainable chemistry. nih.gov

Electrochemical Oxidation of 4-Chloroaniline in Presence of Arylsulfinic Acids

One prominent electrochemical approach involves the oxidation of 4-chloroaniline at a glassy carbon electrode in a water/acetonitrile mixture, in the presence of arylsulfinic acids. rsc.orgnih.govresearchgate.net The process is initiated by the one-electron oxidation of 4-chloroaniline, which then undergoes a disproportionation reaction to form an unstable chloronium intermediate, specifically (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium. nih.govresearchgate.net This anodically generated chloronium species is highly reactive towards nucleophiles. rsc.orgnih.govresearchgate.net

Formation of N-(4-chlorophenyl)benzenesulfonamide

In the presence of benzenesulfinic acid, which acts as a nucleophile, the unstable chloronium intermediate reacts to yield N-(4-chlorophenyl)benzenesulfonamide along with another product, 4-chloro-2-(phenylsulfonyl)aniline. nih.gov The reaction pathway is dictated by the rate of the addition reaction between the chloronium intermediate and benzenesulfinic acid. nih.gov This electrochemical synthesis represents a direct and efficient method for the formation of the target sulfonamide. rsc.orgresearchgate.net

Another innovative electrochemical approach is a convergent paired synthesis. In this system, the electrophile (a nitroso compound) is generated through the cathodic reduction of a nitro compound to a hydroxylamine, followed by its anodic oxidation. Simultaneously, the nucleophile (a sulfinic acid) is generated via the two-electron oxidation of a sulfonyl hydrazide at the anode. nih.gov The subsequent reaction between the in-situ generated electrophile and nucleophile in the same cell produces the desired sulfonamide. nih.gov

Electrochemical MethodSubstratesKey IntermediatesProductsReference
Oxidation of 4-chloroaniline4-chloroaniline, Arylsulfinic acids(4-iminocyclohexa-2,5-dien-1-ylidene)chloroniumN-(4-chlorophenyl)benzenesulfonamide, 4-chloro-2-(phenylsulfonyl)aniline rsc.orgnih.govresearchgate.net
Convergent Paired SynthesisNitro compound, Sulfonyl hydrazideNitroso compound, Sulfinic acidSulfonamides nih.gov
Table 2: Summary of Electrochemical Synthesis Approaches for Sulfonamides.

Catalyst-Assisted Sulfonamide Synthesis

Beyond the specific palladium-catalyzed reductive coupling, other catalyst-assisted methods are crucial for sulfonamide synthesis. These methods often provide high efficiency and selectivity under mild conditions. The use of palladium catalysts, in particular, has been instrumental in developing new C-N bond-forming reactions, which are fundamental to the synthesis of diarylamines and related structures. nih.govchemrxiv.orgresearchgate.net The development of catalysts that can function under reducing conditions enables novel reactivity and allows for the use of readily available starting materials like nitroarenes and chloroarenes. nih.govchemrxiv.orgresearchgate.net These advancements circumvent the need for discrete reduction steps, leading to more efficient synthetic sequences. chemrxiv.org

Functional Group Reactivity and Derivatization Strategies

The chemical structure of this compound offers several sites for functional group transformations, allowing for the synthesis of a diverse range of derivatives.

While specific examples of the oxidation of a hydroxymethyl group to a carboxylic acid on a this compound scaffold are not prevalent in the provided search results, the oxidation of N-(hydroxymethyl) compounds is a known chemical transformation. For instance, 4-chloro-N-(hydroxymethyl)benzamide can be synthesized, and its reactivity studied. nih.gov In principle, a hydroxymethyl group attached to either of the aromatic rings of this compound could be oxidized to a carboxylic acid using standard oxidizing agents.

The reduction of a nitro group to an amine is a fundamental and widely used transformation in organic synthesis. This reaction is particularly relevant for derivatives of this compound that bear a nitro substituent. A variety of reagents can be employed to achieve this reduction, offering different levels of chemoselectivity. wikipedia.org

Common methods for the reduction of aromatic nitro compounds to their corresponding anilines include:

Catalytic Hydrogenation: This is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com It is a versatile method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal-Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are effective for this transformation. commonorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl2) provides a mild method for the reduction of nitro groups. commonorganicchemistry.com Sodium sulfide (Na2S) can also be used and may offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.comorganic-chemistry.org

The choice of reducing agent is crucial to ensure compatibility with other functional groups present in the molecule. google.com

Table 2: Common Reagents for Nitro Group Reduction

Reagent Conditions Substrate Compatibility
H2, Pd/C Catalytic hydrogenation Reduces a wide variety of functional groups
Fe, Acid Acidic conditions Mild, tolerates other reducible groups
Zn, Acid Acidic conditions Mild, tolerates other reducible groups
SnCl2 Mild conditions Tolerates other reducible groups

Information compiled from various sources on nitro reduction. commonorganicchemistry.comorganic-chemistry.org

The chloro group on the benzenesulfonamide (B165840) ring of this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. ck12.org This is due to the resonance effect, where the lone pairs of the chlorine atom delocalize into the aromatic ring, imparting a partial double bond character to the C-Cl bond and making it stronger. ck12.org

However, nucleophilic substitution can be achieved under harsh conditions, such as high temperature and pressure. For example, the conversion of chlorobenzene (B131634) to phenol requires heating with aqueous sodium hydroxide at 623 K and 300 atmospheres. ck12.org The reactivity of the chloro group can be enhanced by the presence of electron-withdrawing groups at the ortho and para positions to the chlorine atom. youtube.com For instance, the presence of a nitro group in the para position facilitates nucleophilic attack by stabilizing the intermediate Meisenheimer complex. ck12.org

The nitrogen atom of the sulfonamide group in this compound can be alkylated to introduce various substituents. One such modification is allylation, which leads to the formation of N-allyl derivatives. The synthesis of N-allyl-4-methylbenzenesulfonamide has been reported, which can then undergo further reactions like benzylation to form N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.govbohrium.com

The synthesis typically involves the reaction of the parent sulfonamide with an allyl halide, such as allyl bromide, in the presence of a base. The base deprotonates the sulfonamide nitrogen, generating a nucleophilic anion that then attacks the allyl halide in a nucleophilic substitution reaction.

Formation of Hydrazone and Pyridone Derivatives

The synthesis of hydrazone and pyridone derivatives often involves multi-step sequences starting from precursors of this compound.

Hydrazones are typically synthesized through the condensation of a hydrazide with an aldehyde or a ketone. In the context of this compound, the synthetic strategy commences with the preparation of the corresponding sulfonyl hydrazide.

The reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate is a common method to produce 4-chlorobenzenesulfonohydrazide, the key intermediate. This reaction is analogous to the synthesis of other benzenesulfonohydrazides. For instance, p-toluenesulfonylhydrazide is prepared by reacting p-toluenesulfonyl chloride with hydrazine hydrate in tetrahydrofuran at a controlled temperature. A similar procedure can be applied to synthesize 4-chlorobenzenesulfonohydrazide orgsyn.org.

Once 4-chlorobenzenesulfonohydrazide is obtained, it can be condensed with a variety of aldehydes and ketones to yield the corresponding hydrazone derivatives. This condensation is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid.

A study by Ghorab et al. (2016) describes the synthesis of a series of hydrazone and pyridone derivatives starting from (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide. While the starting material is a more complex derivative, the underlying chemical transformations illustrate the formation of hydrazones from a precursor containing a hydrazide moiety. In their work, the strategic starting material was further reacted to obtain a series of hydrazone derivatives. scilit.com

Table 1: Synthesis of Hydrazone Derivatives from 4-Chlorobenzenesulfonohydrazide This table is illustrative and based on general synthetic methods for sulfonyl hydrazones.

Reactant 1Reactant 2 (Aldehyde/Ketone)Product (Hydrazone Derivative)Typical Reaction Conditions
4-ChlorobenzenesulfonohydrazideBenzaldehydeN'-(phenylmethylene)-4-chlorobenzenesulfonohydrazideEthanol, reflux
4-ChlorobenzenesulfonohydrazideAcetophenoneN'-(1-phenylethylidene)-4-chlorobenzenesulfonohydrazideEthanol, reflux, catalytic acid
4-Chlorobenzenesulfonohydrazide4-NitrobenzaldehydeN'-(4-nitrobenzylidene)-4-chlorobenzenesulfonohydrazideEthanol, reflux

The synthesis of pyridone derivatives incorporating the 4-chlorobenzenesulfonamide moiety is less direct. Pyridones are typically formed through cyclization reactions. A common route to 2-pyridones involves the reaction of β-ketoesters with compounds containing an active methylene group and an amine.

In the work by Ghorab et al. (2016), a series of pyridone derivatives were synthesized from their cyanoacetylhydrazono intermediate. This intermediate was reacted with various reagents, such as malononitrile and ethyl cyanoacetate, in the presence of a base like piperidine to induce cyclization and form the pyridone ring. This demonstrates a potential, albeit complex, pathway to pyridone structures bearing the 4-chlorophenylsulfonamide group. scilit.com

A more general approach to pyridone synthesis that could be adapted involves the reaction of an enamine with a malonate derivative. For instance, 4-hydroxy-2-pyridone derivatives have been prepared by the reaction of 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate google.com. To apply this to this compound, one would first need to introduce a suitable functional group onto the N-phenyl ring that could be converted into an enamine or a related reactive intermediate.

Reactions with Nitrogen Nucleophiles and Dimedone

The reactivity of the this compound molecule with nitrogen nucleophiles and dimedone is not extensively documented in the scientific literature. The reactivity is largely governed by the properties of the sulfonamide functional group and the two aromatic rings.

The nitrogen atom of the sulfonamide group in this compound is generally not nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl group. The lone pair of electrons on the nitrogen is delocalized into the S=O bonds, reducing its ability to act as a nucleophile.

However, the N-H proton is weakly acidic and can be removed by a strong base. The resulting anion could, in principle, react with electrophiles. Reactions of sulfonamides often involve their N-anions. For example, N-alkylation of sulfonamides can be achieved using a base and an alkyl halide. While direct reaction with nitrogen nucleophiles is not typical, one could envision a scenario where the deprotonated sulfonamide acts as a nucleophile in certain reactions, although this is not a common pathway for forming new nitrogen-nitrogen bonds.

Reactions involving nucleophilic aromatic substitution on the 4-chlorophenyl ring are also generally unfavorable. The sulfonamide group is deactivating, making the ring less susceptible to nucleophilic attack unless there are strong activating groups present on the ring, which is not the case for the parent compound.

Dimedone (5,5-dimethyl-1,3-cyclohexanedione) is a C-nucleophile, with the central methylene group being acidic and readily deprotonated to form a nucleophilic enolate. This enolate typically reacts with electrophiles, most commonly aldehydes, in reactions such as the Knoevenagel condensation followed by a Michael addition.

There is no readily available literature describing the direct reaction of this compound with dimedone. The sulfonamide itself does not present a strong electrophilic center for the dimedone enolate to attack. The sulfonyl sulfur is sterically hindered and generally unreactive towards carbon nucleophiles under standard conditions.

Condensation reactions involving sulfonamides and aldehydes are known, which can form N-sulfonyl imines researchgate.net. It is conceivable that a multi-component reaction involving this compound, an aldehyde, and dimedone could be devised, but this would be a reaction of the sulfonamide with the aldehyde, not a direct reaction with dimedone.

Table 2: Summary of Reactivity

ReactantProposed Reaction TypePlausibility/Comments
Nitrogen Nucleophiles (e.g., amines, hydrazines)Nucleophilic attack on S or aromatic ringUnlikely under normal conditions due to the low electrophilicity of the sulfur and the deactivated aromatic ring. The sulfonamide nitrogen is not nucleophilic.
DimedoneNucleophilic attack by dimedone enolateNo direct reaction is expected as there is no strong electrophilic site on this compound for the enolate to attack.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography of 4-Chloro-N-phenylbenzenesulfonamide and its Analogues

The determination of the crystal structure of this compound and its related derivatives provides invaluable insights into their molecular geometry, intermolecular interactions, and the resulting supramolecular architectures.

The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. For this compound, prism-like colorless single crystals suitable for X-ray diffraction studies have been grown from an ethanolic solution by the slow evaporation method at room temperature. nih.gov This technique is a common and effective method for obtaining crystals of organic compounds, allowing for the gradual and orderly arrangement of molecules into a well-defined crystal lattice. youtube.com The quality of the resulting crystals is paramount for obtaining a high-resolution diffraction pattern, which is essential for the accurate determination of atomic positions.

The general process for obtaining single crystals of sulfonamides often involves recrystallization from a suitable solvent, such as dilute ethanol, to achieve a constant melting point, thereby ensuring the purity of the compound before crystallization. nih.govresearchgate.net The choice of solvent is critical, as it can influence the crystal habit and quality. youtube.com For some amide compounds, techniques like vapor diffusion, where a solvent in which the compound is soluble is layered with a non-polar anti-solvent, can also be employed to facilitate slow crystallization. youtube.comnih.gov

The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be generated by applying symmetry operations. In the case of this compound, the asymmetric unit of its triclinic crystal structure contains two independent molecules. nih.gov This means that there are two distinct molecules in the asymmetric unit that are not related by any crystallographic symmetry operation within that unit.

The molecular conformation of these molecules is characterized by a twisted arrangement at the sulfur atom. nih.gov A key feature is the gauche torsion of the N—C bonds within the C—SO2—NH—C segment with respect to the S=O bonds. nih.govresearchgate.net This non-planar conformation is a common feature in N-(aryl)arylsulfonamides.

Torsion angles, which describe the rotation around a chemical bond, are crucial for defining the three-dimensional shape of a molecule. In the two independent molecules of this compound, the C—SO2—NH—C torsion angles are -53.8 (3)° for molecule 1 and -63.4 (3)° for molecule 2. nih.gov These values indicate a significant twist around the S—N bond, leading to the observed molecular conformation.

Torsion Angle Data for this compound and its Analogues
CompoundTorsion Angle (°) C—SO₂—NH—C
This compound (Molecule 1)-53.8 (3)
This compound (Molecule 2)-63.4 (3)
4-chloro-N-(2-chlorophenyl)benzenesulfonamide57.6 (3)
4-chloro-N-(3-chlorophenyl)benzenesulfonamide-58.4 (3)

The relative orientation of the two aromatic rings in N-phenylbenzenesulfonamide derivatives is defined by the dihedral angle between their planes. For the two independent molecules of this compound, the sulfonyl and anilino benzene (B151609) rings are tilted relative to each other by 69.1 (1)° in the first molecule and 82.6 (1)° in the second. nih.gov The dihedral angle between the sulfonyl benzene rings of these two independent molecules is 23.7 (2)°. nih.gov

In comparison, the dihedral angle between the two benzene rings is 84.7 (1)° in 4-chloro-N-(2-chlorophenyl)benzenesulfonamide and 77.1 (1)° in 4-chloro-N-(3-chlorophenyl)benzenesulfonamide. nih.govresearchgate.net In other related structures, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, the dihedral angle is 63.36 (19)°, and in N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, it is 44.26 (13)°. nih.gov These variations in dihedral angles reflect the conformational flexibility of the bridge connecting the two phenyl rings. acs.orgacs.org

Dihedral Angles Between Aromatic Rings for this compound and its Analogues
CompoundDihedral Angle (°)
This compound (Molecule 1)69.1 (1)
This compound (Molecule 2)82.6 (1)
4-chloro-N-(2-chlorophenyl)benzenesulfonamide84.7 (1)
4-chloro-N-(3-chlorophenyl)benzenesulfonamide77.1 (1)
4-methoxy-N-(4-methylphenyl)benzenesulfonamide63.36 (19)
N-(4-fluorophenyl)-4-methoxybenzenesulfonamide44.26 (13)

Hydrogen bonds are directional intermolecular interactions that play a pivotal role in determining the crystal packing of sulfonamides. acs.orgacs.org In the crystal structure of this compound, the molecules are linked by intermolecular N—H···O hydrogen bonds, where the hydrogen atom of the amine group interacts with an oxygen atom of the sulfonyl group of an adjacent molecule. nih.gov These interactions lead to the formation of inversion-related dimers. nih.gov

In related sulfonamides, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, similar N—H···O hydrogen bonds result in the formation of infinite C(4) chains. nih.gov In the case of 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, in addition to the intermolecular N—H···O hydrogen bonds that form inversion dimers, an intramolecular N—H···Cl hydrogen bond is also observed. researchgate.net This intramolecular interaction involves the hydrogen of the N-H group and the ortho-chloro substituent on the anilino ring. researchgate.net

Hydrogen Bonding Interactions in this compound and its Analogues
CompoundHydrogen Bond TypeDescription
This compoundN—H···O (intermolecular)Forms inversion-related dimers
4-chloro-N-(2-chlorophenyl)benzenesulfonamideN—H···O (intermolecular)Forms inversion dimers
4-chloro-N-(2-chlorophenyl)benzenesulfonamideN—H···Cl (intramolecular)Interaction with ortho-chloro substituent
4-methoxy-N-(4-methylphenyl)benzenesulfonamideN—H···O (intermolecular)Forms infinite C(4) chains
N-(4-fluorophenyl)-4-methoxybenzenesulfonamideN—H···O (intermolecular)Forms infinite one-dimensional C(4) chains

In the broader context of sulfonamide crystal engineering, the molecular packing architecture can be categorized into different groups based on the structure and composition of molecular layers. acs.orgresearchgate.net The supramolecular assembly is not limited to hydrogen bonds; other weak interactions such as C—H···π interactions can also contribute to the stability of the crystal lattice. nih.gov For instance, in 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, intermolecular C—H···π aryl interactions link the hydrogen-bonded chains into layers. nih.gov In N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, a pair of C—H···O intermolecular interactions further consolidates the crystal packing into a three-dimensional supramolecular architecture. nih.gov The study of these packing arrangements is crucial for understanding and predicting the physical properties of these materials. acs.orgacs.org

Influence of Substituents on Crystal Structure

The crystal structure of this compound reveals the significant impact of substituent placement on its molecular conformation. In the crystalline state, the asymmetric unit of the title compound, C12H10ClNO2S, contains two independent molecules. nih.gov The conformation of the N-C bond within the C-SO2-NH-C segment exhibits a gauche torsion relative to the S=O bonds. nih.gov

A notable feature is the twisting at the sulfur atom, characterized by C-SO2-NH-C torsion angles of -53.8 (3)° and -63.4 (3)° in the two independent molecules. nih.gov This contrasts with related substituted compounds. For instance, in 4-chloro-N-(2-chlorophenyl)-benzenesulfonamide, the torsion angle is 57.6 (3)°, and in 4-chloro-N-(3-chlorophenyl)-benzenesulfonamide, it is -58.4 (3)°. nih.govresearchgate.net This highlights how the position of the chloro substituent on the N-phenyl ring influences the molecular twist.

The two benzene rings in this compound are tilted relative to each other by 69.1 (1)° in one molecule and 82.6 (1)° in the other. nih.gov These values can be compared to the inter-ring dihedral angles of 84.7 (1)° in 4-chloro-N-(2-chlorophenyl)-benzenesulfonamide and 77.1 (1)° in 4-chloro-N-(3-chlorophenyl)-benzenesulfonamide, further demonstrating the structural variations induced by substituent changes. nih.govresearchgate.net The crystal packing is characterized by inversion-related dimers formed through N-H···O hydrogen bonds. nih.govresearchgate.net

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the structure of this compound.

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound in CDCl₃ displays distinct signals corresponding to the different protons in the molecule. The protons on the 4-chlorophenyl ring typically appear as doublets, with the signal at approximately 7.72 ppm (d, J = 8.4 Hz, 2H) attributed to the protons ortho to the sulfonyl group, and the signal at around 7.39 ppm (d, J = 8.4 Hz, 2H) corresponding to the protons meta to the sulfonyl group. rsc.org The protons of the N-phenyl ring appear as a multiplet between 7.08 and 7.27 ppm. rsc.org

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H (ortho to SO₂)7.72Doublet8.4
H (meta to SO₂)7.39Doublet8.4
N-H7.22Singlet-
Phenyl-H7.08-7.27Multiplet-

The ¹³C NMR spectrum in CDCl₃ further corroborates the structure. rsc.org The carbon atoms of the 4-chlorophenyl ring show distinct resonances. The carbon attached to the sulfonyl group and the carbon bearing the chlorine atom are observed at approximately 139.7 ppm and 137.4 ppm, respectively. rsc.org The other carbons of this ring appear at around 129.5 ppm and 128.7 ppm. rsc.org The carbons of the N-phenyl ring resonate at approximately 136.1 ppm (the carbon attached to nitrogen), 129.4 ppm, 125.8 ppm, and 121.9 ppm. rsc.org

Carbon Assignment Chemical Shift (δ, ppm)
C (ipso to SO₂)139.7
C (ipso to Cl)137.4
C (ortho to SO₂)128.7
C (meta to SO₂)129.5
C (ipso to N)136.1
C (ortho to N)121.9
C (meta to N)129.4
C (para to N)125.8

IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The characteristic absorption bands confirm the presence of the sulfonamide and aromatic moieties.

Key IR absorption bands include:

N-H Stretch: A band in the region of 3400-3200 cm⁻¹ corresponds to the N-H stretching vibration of the sulfonamide group.

Aromatic C-H Stretch: Absorptions are typically observed between 3100 and 3000 cm⁻¹. lumenlearning.com

S=O Stretch: The sulfonyl group exhibits two characteristic stretching vibrations: an asymmetric stretch usually found between 1370 and 1330 cm⁻¹ and a symmetric stretch between 1180 and 1160 cm⁻¹.

C=C Aromatic Ring Stretch: These are observed in the 1600-1450 cm⁻¹ region. lumenlearning.com

C-Cl Stretch: A band in the range of 850-550 cm⁻¹ is indicative of the C-Cl bond. lumenlearning.com

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-HStretch3400-3200
Aromatic C-HStretch3100-3000
S=OAsymmetric Stretch1370-1330
S=OSymmetric Stretch1180-1160
Aromatic C=CStretch1600-1450
C-ClStretch850-550

Mass spectrometry provides the molecular weight and insights into the fragmentation pattern of the molecule, further confirming its structure. The molecular formula of this compound is C₁₂H₁₀ClNO₂S, with a molecular weight of approximately 267.73 g/mol . nih.gov The exact mass is 267.0120774 Da. nih.gov

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. A common fragmentation pathway for deprotonated aromatic sulfonamides involves the loss of a neutral sulfur dioxide (SO₂) molecule. nist.gov For instance, deprotonated N-phenyl benzenesulfonamide (B165840) (m/z 232) loses SO₂ to form a fragment at m/z 168. nist.gov A similar loss can be expected for this compound. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments, typically in a 3:1 ratio.

Ion m/z (Mass-to-Charge Ratio) Description
[M]⁺267/269Molecular ion
[M - SO₂]⁺203/205Loss of sulfur dioxide
[C₆H₅N]⁺92Phenylamino cation
[C₆H₄Cl]⁺111/113Chlorophenyl cation

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the electronic spectrum is primarily influenced by the two aromatic rings: the 4-chlorophenyl group attached to the sulfonyl moiety and the N-phenyl group. Benzenesulfonamides typically exhibit characteristic absorption bands in the ultraviolet region. The presence of the chlorine atom, a halogen substituent, and the phenyl group are expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to the parent benzenesulfonamide molecule.

Table 1: Prospective UV-Visible Spectral Data for this compound

Solventλmax (nm)Molar Absorptivity (ε) (L·mol-1·cm-1)Electronic Transition
EthanolData not availableData not availableπ → π
MethanolData not availableData not availableπ → π
DichloromethaneData not availableData not availableπ → π*

Note: This table is intended to show the type of data obtained from UV-Visible spectroscopy. Specific experimental values for this compound were not found in the reviewed literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to confirm its empirical and molecular identity.

The molecular formula of this compound is C₁₂H₁₀ClNO₂S, with a molecular weight of 267.72 g/mol . researchgate.net Based on this, the theoretical elemental composition can be precisely calculated. The experimental determination of the percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) provides a critical verification of the compound's purity and composition.

Table 2: Elemental Composition of this compound

ElementTheoretical %Experimental %
Carbon (C)53.83Data not available
Hydrogen (H)3.76Data not available
Nitrogen (N)5.23Data not available
Sulfur (S)11.97Data not available
Chlorine (Cl)13.24Data not available
Oxygen (O)11.95Data not available

Note: The theoretical percentages are calculated based on the molecular formula C₁₂H₁₀ClNO₂S. Specific experimental values for this compound were not found in the reviewed literature.

The close agreement between theoretical and experimentally obtained elemental analysis values is a standard criterion for the confirmation of a newly synthesized compound's structure and purity.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of 4-chloro-N-phenylbenzenesulfonamide. These methods, rooted in the principles of quantum mechanics, offer detailed insights into the molecule's geometry, stability, and vibrational modes.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of sulfonamide derivatives due to its balance of computational cost and accuracy. DFT calculations are instrumental in determining the optimized molecular geometry, electronic properties, and vibrational spectra of molecules like this compound. For instance, studies on similar sulfonamide compounds often employ the B3LYP functional with various basis sets to achieve reliable results. These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography to validate the computational model.

The Hartree-Fock (HF) method, an ab initio approach, provides a foundational understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. While generally considered less accurate than DFT for many molecular properties due to the neglect of electron correlation, HF calculations are still valuable for providing a baseline energy and initial geometries for more advanced computational methods. The HF energy is a key component in understanding the electronic stability of the molecule.

Once the optimized geometry is obtained, harmonic vibrational frequencies can be calculated. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions.

Table 1: Selected Experimental Geometric Parameters for this compound

ParameterMolecule 1Molecule 2
C—S—N—C Torsion Angle (°)-53.8-63.4
Dihedral Angle between Benzene (B151609) Rings (°)69.182.6

Data sourced from crystallographic studies.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict how a molecule like this compound might interact with a biological target, typically a protein. These methods are crucial in the field of drug discovery and design.

Molecular docking simulations can predict the preferred orientation and conformation of this compound when it binds to the active site of a protein. This process involves sampling a large number of possible binding poses and scoring them based on their energetic favorability. Studies on other sulfonamide derivatives have shown that they can bind to a variety of enzymes, including carbonic anhydrases and kinases, by fitting into specific pockets within the protein structure. The predicted binding mode provides a static snapshot of the potential interaction.

Once a plausible binding mode is identified, a detailed analysis of the intermolecular interactions between this compound and the protein target can be performed. These interactions are key to the stability of the ligand-protein complex.

Hydrogen Bonding: The sulfonamide group (—SO₂NH—) is a classic hydrogen bond donor (from the N-H group) and acceptor (from the oxygen atoms). These interactions with amino acid residues in the protein's active site are often critical for binding affinity and specificity.

The combination of hydrogen bonding and hydrophobic interactions dictates the strength and specificity of the binding of sulfonamides to their biological targets.

Conformational Analysis and Flexibility

The three-dimensional structure of this compound is characterized by a notable degree of flexibility, primarily centered around the sulfonamide linkage. X-ray crystallography studies have shown that the asymmetric unit in the crystal structure of this compound can contain two independent molecules, highlighting its conformational adaptability. nih.gov

A key feature of its structure is the twisting at the sulfur atom. The conformation of the N-C bond within the C-SO₂-NH-C segment is gauche with respect to the S=O bonds. nih.gov This results in specific torsion angles for the C-SO₂-NH-C backbone, which have been measured at -53.8° in one molecule and -63.4° in the other. nih.gov These values indicate a non-planar arrangement of the core sulfonamide bridge.

Furthermore, the two aromatic rings, the sulfonyl benzene ring and the anilino benzene ring, are not coplanar. They are tilted relative to each other at significant angles, measured to be 69.1° in the first molecule and a more pronounced 82.6° in the second. nih.gov This substantial tilt between the phenyl and the 4-chlorobenzenesulfonyl moieties is a defining characteristic of the compound's spatial arrangement. The crystal packing is further stabilized by N-H···O hydrogen bonds, which link molecules into inversion-related dimers. nih.gov

Conformational Parameters of this compound nih.gov
ParameterMolecule 1Molecule 2
C—SO₂—NH—C Torsion Angle-53.8°-63.4°
Tilt Angle Between Benzene Rings69.1°82.6°

Prediction of Drug-Likeness and Pharmacokinetic Properties

The sulfonamide group is a key pharmacophore present in numerous therapeutic agents, which prompts the evaluation of new sulfonamide-containing compounds for their potential as drug candidates. mdpi.com For this compound, computational tools are employed to predict its drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). These in-silico methods analyze the molecule's structure to forecast its behavior in a biological system, a critical step in early-stage drug discovery. f1000research.com

Predictions of drug-likeness assess how similar the compound is to known drugs based on its physicochemical properties. f1000research.com This evaluation helps to prioritize compounds that are more likely to have favorable pharmaceutical properties. researchgate.net The pharmacokinetic predictions forecast how the compound might be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted. mdpi.com While specific values for these properties are determined through detailed experimental and computational analysis, the general approach for sulfonamides involves screening for compliance with established models and rules that correlate molecular features with biological activity and disposition. mdpi.comf1000research.com This computational screening is vital for identifying candidates with a higher probability of success in the lengthy and costly drug development pipeline. f1000research.com

Theoretical Exploration of Reaction Mechanisms

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with aniline (B41778). nih.gov Theoretical explorations of such reaction mechanisms provide a deeper understanding of the process at a molecular level. These studies often employ quantum chemical methods, such as Density Functional Theory (DFT), to model the reaction pathway.

A theoretical investigation would typically begin by modeling the reactants, 4-chlorobenzenesulfonyl chloride and aniline, and then mapping the potential energy surface of the reaction. This involves identifying transition states and intermediate structures. The mechanism is believed to proceed via a nucleophilic attack of the nitrogen atom of aniline on the electrophilic sulfur atom of the 4-chlorobenzenesulfonyl chloride. This step would lead to the formation of a tetrahedral intermediate.

Subsequent steps would involve the elimination of a chloride ion and a proton to form the final stable product, this compound, and hydrochloric acid. Computational models can calculate the energy barriers for each step, thus predicting the reaction's feasibility and kinetics. For related reactions, theoretical studies have elucidated the formation of molecular complexes between reactants, subsequent nucleophilic attacks, and the decomposition of unstable intermediates. rsc.org Such computational insights are invaluable for optimizing reaction conditions, improving yields, and understanding the fundamental principles governing the chemical transformation. google.com

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity

The N-phenyl ring is a key site for structural modifications, and substitutions at this position have been shown to have a profound effect on biological activity.

The introduction of a nitro group has been shown to enhance the anticonvulsant activity of N-phenyl-2-phthalimidoethanesulfonamide derivatives. nih.gov Similarly, methyl and chloro substitutions on the N-phenyl ring also led to more active anticonvulsant compounds compared to the unsubstituted derivative. nih.gov In the context of anticancer activity, the presence of a trifluoromethyl group at the 3-position of the anilide moiety was found to be essential for anticonvulsant activity in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. researchgate.net This highlights the importance of electron-withdrawing groups at specific positions on the N-phenyl ring for certain biological activities.

In a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, substitutions on the N-phenylacetamido portion were explored for their cytotoxic effects. A methoxy group at the 4-position improved activity against Caco-2 (colorectal cancer) cells, while a 2-methoxy substituent maintained high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines. acs.org The introduction of a hydroxymethyl group has also been investigated in related structures, with a polar analogue of antofine featuring a hydroxymethyl substituent showing good solubility. nih.gov

The following table summarizes the impact of various substituents on the N-phenyl ring on the biological activity of 4-chloro-N-phenylbenzenesulfonamide analogs:

SubstituentPosition on N-Phenyl RingObserved Biological ActivityReference
Nitro---Enhanced anticonvulsant activity nih.gov
Methyl---Enhanced anticonvulsant activity nih.gov
Chloroortho, metaInfluences molecular conformation, enhanced anticonvulsant activity nih.govresearchgate.netbiolscigroup.us
Trifluoromethyl3Essential for anticonvulsant activity researchgate.net
Methoxy2, 4Position-dependent improvement of anticancer activity acs.org
Hydroxymethyl---Improved solubility in related alkaloids nih.gov

Replacing or appending the N-phenyl ring with various heterocyclic systems has been a fruitful strategy for developing potent and selective inhibitors. The introduction of heterocyclic moieties can provide additional points of interaction with the biological target, such as hydrogen bonding and pi-stacking, and can also modulate the physicochemical properties of the parent compound.

For instance, the incorporation of isoxazole rings has led to the discovery of potent acetyl-CoA carboxylase inhibitors. nih.gov In another study, derivatives containing pyrazole and pyrazolo[1,5-a]pyrimidine moieties were synthesized from 4-acetyl-N,N-dibenzylbenzenesulfonamide and evaluated for their antimicrobial activities. nih.gov The synthesis of quinazoline (B50416) derivatives has also been explored, with these compounds showing potential as anticancer agents. nih.gov Furthermore, the incorporation of a pyrimidine ring into N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives was investigated for anticonvulsant activity. researchgate.net

The nature of the heterocyclic ring and its point of attachment are critical for activity. For example, in a series of anticancer agents, the replacement of a urea (B33335) linker with cyclic structures like oxoimidazolidine , imidazol-2-one , and triazole rings in ureidobenzensulfonamide derivatives resulted in strong inhibition of human carbonic anhydrase IX (hCA IX). nih.gov

The sulfonamide group (-SO₂NH-) is a cornerstone of the biological activity of this class of compounds, primarily due to its ability to act as a zinc-binding group in metalloenzymes like carbonic anhydrases. analchemres.org Modifications to this group, such as N-acylation or N-alkylation, can significantly alter the compound's binding affinity and selectivity.

For example, N-acylation of the sulfonamide nitrogen can modulate the acidity of the remaining N-H proton, which is crucial for its interaction with the zinc ion in the active site of carbonic anhydrases. The replacement of one of the sulfonamide's NH hydrogens with an electron-withdrawing heteroaromatic ring has been shown to dramatically enhance potency in some antimicrobial sulfonamides by increasing the acidity of the remaining hydrogen. In some cases, N-substitution of the sulfonamide with pyridine (B92270) or thiazole (B1198619) rings completely abolished the inhibitory effect against human carbonic anhydrases, underscoring the necessity of a primary sulfonamide group for activity against these specific targets. nih.gov

Correlation of Structural Features with Biological Target Interactions

For instance, in the crystal structure of this compound, the sulfonyl and anilino benzene (B151609) rings are significantly tilted relative to each other. researchgate.net This twisted conformation is a common feature in this class of compounds and is influenced by substituents on both rings. These structural features are critical for fitting into the active sites of enzymes. For example, in carbonic anhydrase inhibitors, the sulfonamide moiety binds to the zinc ion at the bottom of the active site, while the "tail" of the molecule, including the substituted phenyl ring, extends towards the entrance of the active site cavity, where it can interact with various amino acid residues, thereby conferring isoform selectivity. analchemres.org

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. These models can help in understanding the key molecular features responsible for activity and in designing new, more potent analogs. Various QSAR methodologies have been applied to sulfonamide derivatives.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that have been used to study sulfonamide inhibitors of carbonic anhydrase II. These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For example, a receptor-based 3D-QSAR model for carbonic anhydrase II inhibitors suggested that heterocyclic sulfonamides are generally more active than aromatic ones.

Linear Regression Analysis is another common QSAR technique. In one study, a linear regression model was developed for sulfonamide Schiff-base inhibitors of carbonic anhydrase II using various molecular descriptors calculated with software like Codessa Pro. The resulting model helped to identify physicochemical and structural factors that are strongly correlated with the biological activity. nih.gov

Artificial Neural Networks (ANN) have been employed to predict the anticonvulsant activity of phenylacetanilide derivatives, which share structural similarities with the N-phenyl portion of the title compound. ANNs are capable of modeling non-linear relationships between molecular descriptors and biological activity, which can sometimes provide more accurate predictions than linear models.

These QSAR studies often rely on a variety of molecular descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in a molecule.

Quantum-mechanical descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electronic descriptors: Which quantify the distribution of charge in a molecule.

Geometrical descriptors: Which describe the 3D shape of the molecule.

By analyzing the contribution of these descriptors, QSAR models can provide valuable insights into the SAR of this compound derivatives and guide the rational design of new compounds with improved therapeutic potential.

Mechanistic Investigations of Biological Activities

Interaction with Cellular Pathways

While direct evidence is sparse, some studies on related sulfonamide derivatives provide a potential, though unconfirmed, framework for how 4-chloro-N-phenylbenzenesulfonamide might interact with cellular pathways.

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Studies on certain complex sulfonamide derivatives have demonstrated pro-apoptotic activity in various cancer cell lines. For instance, some benzenesulfonamide (B165840) derivatives have been shown to induce apoptosis in breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cells. This process is often characterized by a decrease in the mitochondrial membrane potential. However, it is crucial to note that these findings pertain to more complex molecules and cannot be directly extrapolated to this compound without specific experimental validation.

Cell Cycle Progression Modulation

Modulation of the cell cycle is another key mechanism for anticancer compounds. Some sulfonamide derivatives have been observed to cause cell cycle arrest at different phases. For example, specific derivatives have been reported to arrest cells in the G2/M or G0/G1 phases of the cell cycle in leukemia cell lines. An increase in the sub-G1 cell population, which is indicative of apoptotic cells, has also been noted for some related compounds. As with apoptosis induction, these activities have not been specifically confirmed for this compound.

Future Directions and Emerging Research Avenues

Rational Design of Novel 4-Chloro-N-phenylbenzenesulfonamide Analogues

The rational design of new molecules based on the this compound core is a key area of future research, aiming to create analogues with enhanced potency, selectivity, and novel therapeutic applications. This approach relies on a deep understanding of structure-activity relationships (SAR), where systematic modifications to the parent molecule are made to optimize its interaction with biological targets.

Researchers are actively exploring the substitution patterns on both the benzenesulfonamide (B165840) and the N-phenyl rings. For instance, a novel series of derivatives was synthesized starting from (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide. nih.gov This led to the creation of hydrazone and pyridone derivatives, with several compounds showing higher in vitro cytotoxic activity against the human liver cancer cell line (HepG2) than the standard drug doxorubicin. nih.gov

The benzenesulfonamide scaffold is a known pharmacophore for targeting various enzymes. drugbank.commdpi.com Future design strategies will likely focus on creating analogues that can act as specific inhibitors for targets implicated in a range of diseases. For example, derivatives are being designed as inhibitors of carbonic anhydrases for potential use as anticonvulsants or to combat pathogens like Vibrio cholerae and Mycobacterium abscessus complex. mdpi.comresearchgate.netnih.gov Another area of interest is the development of thiophene-benzenesulfonamide derivatives to address multidrug-resistant tuberculosis. nih.gov

The table below summarizes examples of rationally designed analogues and their intended biological applications.

Parent Scaffold Modification Strategy Resulting Analogue Class Targeted Application Reference
This compoundIntroduction of a cyanoacetyl hydrazone ethyl phenyl group at the N-phenyl ringHydrazone and Pyridone derivativesAnticancer and Radiosensitizing agents nih.gov
BenzenesulfonamideIntroduction of various flexible moietiesPara- and meta-benzenesulfonamidesVibrio cholerae carbonic anhydrase inhibitors researchgate.net
BenzenesulfonamideIncorporation of thiophene (B33073) ringThiophene-benzenesulfonamide derivativesAntituberculosis agents nih.gov
BenzenesulfonamideIncorporation of functionalized imidazole (B134444) ringImidazole-bearing benzenesulfonamidesAntimycobacterial agents against M. abscessus mdpi.com

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool for accelerating the drug discovery process, and its application to this compound and its derivatives is a rapidly growing field. Advanced computational methods allow for the prediction of molecular properties, binding affinities, and potential biological activities, thereby guiding the rational design of new compounds and reducing the need for extensive, time-consuming synthesis and screening.

In silico studies are employed to understand the structural and geometrical parameters of sulfonamide derivatives. niscpr.res.in Techniques such as Density Functional Theory (DFT) are used to calculate properties like bond lengths, bond angles, and electronic characteristics. niscpr.res.in For example, the crystal structure of this compound reveals that the molecule is twisted at the sulfur atom, with specific torsion angles that can be modeled and compared with newly designed analogues. nih.gov

Molecular docking simulations are crucial for predicting how these molecules will interact with their biological targets. In a study on benzenesulfonamide derivatives as inhibitors of Vibrio cholerae carbonic anhydrase, computational studies helped to elucidate the influence of moiety flexibility on inhibitory activity and isoform selectivity, leading to accurate SARs. researchgate.net Similarly, docking studies were used to understand the binding mode of a promising thiophene-benzenesulfonamide derivative in the active site of the enzyme DprE1, a key target in Mycobacterium tuberculosis. nih.gov These predictive models are essential for optimizing the ligand-protein interactions to enhance inhibitory potency.

Computational Method Application Predicted/Determined Properties Reference
X-ray CrystallographyStructure ElucidationTorsion angles, bond lengths, intermolecular interactions nih.gov
Molecular DockingBinding Mode PredictionLigand-protein interactions, binding affinity, isoform selectivity nih.govresearchgate.netnih.gov
In Silico ScreeningVirtual Ligand ScreeningIdentification of potential multi-target ligands mdpi.com
Molecular Dynamics (MD) SimulationsStability AnalysisStability of ligand-protein complexes researchgate.netmdpi.com

Exploration of Polypharmacology and Multi-Target Ligands

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the complexity of diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov This has led to the rise of polypharmacology, an approach that involves designing single chemical entities, or multi-target-directed ligands (MTDLs), that can modulate multiple biological targets simultaneously. mdpi.comnih.gov The benzenesulfonamide scaffold, present in this compound, is an attractive starting point for developing such MTDLs due to its ability to interact with a variety of enzymes. drugbank.comresearchgate.net

Research is now focused on designing MTDLs that can, for example, inhibit both cholinesterases and monoamine oxidases, which are key targets in the treatment of neurodegenerative diseases like Alzheimer's. frontiersin.org While not starting directly from this compound, these studies provide a blueprint for how its scaffold could be functionalized. The goal is to combine pharmacophores for different targets into a single hybrid molecule. For instance, combining a cholinesterase inhibitor framework with an anti-inflammatory moiety has yielded potent MTDLs. nih.gov

The development of MTDLs requires a sophisticated interplay of rational design and computational screening. mdpi.com Large compound libraries can be screened in silico against a panel of targets to identify initial hits that show promise for multi-target activity. mdpi.com These hits can then be optimized using medicinal chemistry to balance their activity across the desired targets. The ultimate aim is to create therapeutics with improved efficacy by addressing the multifaceted nature of complex diseases.

Development of Advanced Synthetic Methodologies

While the core synthesis of this compound is well-established, future research will focus on developing more advanced, efficient, and sustainable synthetic methodologies. nih.govnih.gov This includes the exploration of novel catalytic systems, flow chemistry, and green chemistry principles to improve yields, reduce waste, and allow for more diverse and complex analogues to be created.

The classical synthesis involves reacting 4-chlorobenzenesulfonyl chloride with aniline (B41778). nih.gov The preparation of the sulfonyl chloride itself can be achieved by treating chlorobenzene (B131634) with chlorosulfonic acid. nih.govgoogle.com Future advancements may involve copper-catalyzed or other metal-catalyzed cross-coupling reactions to form the S-N bond, potentially allowing for a wider range of aryl amines to be used under milder conditions.

Furthermore, the development of late-stage functionalization techniques is a significant area of interest. These methods would allow for the direct modification of the this compound scaffold at specific positions, enabling the rapid generation of a library of analogues for screening without having to re-synthesize each molecule from scratch. This approach accelerates the SAR studies crucial for optimizing lead compounds. A review of FDA-approved sulfonamides highlights the innovative chemical strategies that have been employed to develop these therapeutic agents, setting a precedent for future synthetic exploration. nih.gov

Application in Chemical Biology Tools and Probes

Beyond direct therapeutic applications, there is a growing interest in using derivatives of this compound as chemical biology tools. A chemical probe is a small molecule designed to selectively interact with a specific protein target in complex biological systems like cells or even whole organisms. youtube.com These probes are invaluable for understanding the biological function of proteins (target validation) and for dissecting cellular pathways. youtube.com

To function as a high-quality chemical probe, a molecule must exhibit high potency and selectivity for its intended target over other related proteins. youtube.com The development of such probes from the this compound scaffold would involve iterative cycles of design, synthesis, and biological testing. For example, an analogue could be designed to specifically inhibit a single isoform of carbonic anhydrase. This probe could then be used in cell-based assays to explore the specific role of that isoform in a particular physiological or disease process.

Furthermore, these probes can be modified by attaching reporter tags, such as fluorescent dyes or biotin, to enable visualization of the target protein within a cell or to facilitate its isolation and identification (activity-based protein profiling). The sulfonamide scaffold is a versatile platform for such modifications. nih.govopenaccesspub.org The development of chemical probes from this compound class will provide powerful tools to the broader scientific community for exploring human biology and disease. youtube.com

Q & A

Q. How does crystal packing influence the physicochemical properties of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., hydrogen bonds, π-stacking) .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Cl⋯H, S=O⋯H) to melting point and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.